N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that features both an imidazole ring and a coumarin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:
Formation of the Coumarin Derivative: The coumarin moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Attachment of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated precursor.
Coupling of the Two Moieties: The final step involves coupling the imidazole and coumarin derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest potential as a fluorescent probe or a ligand for biological targets.
Medicine: The compound may exhibit pharmacological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or coordination with metal ions, while the coumarin moiety might engage in π-π interactions or act as a chromophore.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methyl group on the coumarin moiety.
N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)propionamide: Features a propionamide group instead of an acetamide group.
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to the presence of both the imidazole and methylated coumarin moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-3-4-15-14(11-18(23)24-16(15)9-13)10-17(22)20-5-2-7-21-8-6-19-12-21/h3-4,6,8-9,11-12H,2,5,7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUNZRYQSOREBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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